molecular formula C24H30N4O4 B2902418 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 896343-15-0

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B2902418
CAS No.: 896343-15-0
M. Wt: 438.528
InChI Key: MKUBHDNNTZFKGG-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide is a synthetic organic compound characterized by a benzodioxol moiety, a substituted piperazine ring, and an ethanediamide (oxalamide) backbone. Its structure comprises:

  • 4-Methylpiperazine: A nitrogen-containing heterocycle that may enhance solubility and modulate receptor binding.
  • Ethanediamide core: A symmetrical diamide linker connecting the benzodioxol-piperazine unit to the 3,4-dimethylphenyl group, likely influencing conformational rigidity and intermolecular hydrogen bonding.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-16-4-6-19(12-17(16)2)26-24(30)23(29)25-14-20(28-10-8-27(3)9-11-28)18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,8-11,14-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUBHDNNTZFKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring can be introduced by reacting the benzodioxole intermediate with 4-methylpiperazine.

    Coupling with Dimethylphenyl Group: The final step involves coupling the piperazine derivative with 3,4-dimethylphenyl ethanediamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzodioxol, piperazine, and aryl substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Benzodioxol Substituent Piperazine Substituent Aryl Group on Amide Notable Features
Target Compound 2H-1,3-Benzodioxol-5-yl 4-Methylpiperazin-1-yl 3,4-Dimethylphenyl Balanced lipophilicity; methyl groups may reduce oxidative metabolism .
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide 1,3-Benzodioxol-5-yl 4-(4-Fluorophenyl)piperazin-1-yl Tetrahydrofurfurylmethyl Fluorine atom enhances electronegativity and potential CNS penetration; furan improves solubility.
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives N/A N/A Phenyl + thiazolidinone Thiazolidinone introduces a polar, planar moiety; lacks piperazine flexibility.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide N/A N/A Benzoimidazole + aryl groups Benzoimidazole core increases rigidity; methoxy groups enhance electron density.

Key Findings and Implications

Piperazine Modifications :

  • The target compound’s 4-methylpiperazine group offers moderate hydrophilicity compared to the 4-(4-fluorophenyl)piperazine in ’s analog. The fluorine atom in the latter may improve blood-brain barrier permeability but could increase metabolic instability due to CYP450 interactions .
  • Piperazine-free analogs (e.g., –3) lack the conformational flexibility critical for receptor engagement, suggesting the piperazine ring in the target compound is pivotal for binding .

In contrast, the tetrahydrofurfurylmethyl group in ’s compound introduces a cyclic ether, which may enhance solubility but reduce membrane permeability .

Backbone Variations: The ethanediamide core in the target compound allows for symmetric hydrogen bonding, unlike the thiazolidinone () or benzimidazole () backbones, which prioritize planar rigidity over flexibility .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

1. Inhibition of Kinases

Research indicates that compounds similar to this compound exhibit high selectivity for Src family kinases (SFKs) . These kinases play a crucial role in cancer progression and metastasis. For instance, AZD0530, a related compound, demonstrated potent inhibition of c-Src and Abl kinases at low nanomolar concentrations with significant in vivo activity against tumor growth in xenograft models .

2. Antimicrobial Properties

The compound has also shown potential antimicrobial activity. A study evaluating various synthesized derivatives indicated that certain benzodioxole-based compounds exhibited significant antibacterial and antitubercular properties. This suggests that modifications to the benzodioxole structure could enhance its efficacy against resistant bacterial strains .

3. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively bind to the active sites of enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, indicating its potential as a dual inhibitor . The binding affinity and interaction modes provide insights into its mechanism of action.

Case Study 1: Cancer Treatment

In a preclinical study involving human pancreatic cancer models, a derivative of the compound was tested for its efficacy in inhibiting tumor growth. The results demonstrated a significant reduction in tumor size when administered orally, highlighting the therapeutic potential of compounds within this chemical class .

Case Study 2: Antitubercular Activity

Another study focused on the antitubercular properties of benzodioxole derivatives found that specific modifications led to enhanced activity against Mycobacterium tuberculosis. The compound's ability to inhibit key metabolic pathways in the bacteria was noted as a critical factor in its effectiveness .

Summary of Findings

Activity Description References
Kinase InhibitionHigh selectivity for SFKs; effective against cancer cell lines
AntimicrobialSignificant antibacterial and antitubercular properties
Molecular DockingStrong binding interactions with DHFR and enoyl ACP reductase
Case Study - CancerReduced tumor size in xenograft models
Case Study - AntitubercularEffective against Mycobacterium tuberculosis

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